molecular formula C18H20N6O5 B2737677 ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate CAS No. 912617-98-2

ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate

Cat. No.: B2737677
CAS No.: 912617-98-2
M. Wt: 400.395
InChI Key: UOBVFCHVAZNMMK-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s part of a series of compounds that were designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines .


Synthesis Analysis

The synthesis of these compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound was optimized using the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The key step is the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds often involves complex reactions that yield novel heterocyclic structures. For example, compounds have been synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, leading to various carboxylate derivatives with potential for further chemical modification and study (Mohamed, 2021). Such processes underscore the chemical flexibility and potential for generating a wide array of biologically active compounds.

Potential Applications

Although the specific applications of "ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate" are not mentioned, compounds with similar structures have been explored for various scientific and pharmacological uses:

  • Antimicrobial Activity : Compounds derived from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate have shown potential antimicrobial activity, indicating the role these substances could play in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

  • Antituberculous Agents : Analogs of triazolopyrimidines, sharing structural motifs with the queried compound, have been synthesized and evaluated for their tuberculostatic activity, highlighting the importance of these compounds in searching for new treatments for tuberculosis (Titova et al., 2019).

  • Insecticidal Properties : Research on heterocycles incorporating thiadiazole moiety against pests like the cotton leafworm indicates the potential of similar compounds in developing new insecticidal formulations (Fadda et al., 2017).

Properties

IUPAC Name

ethyl 2-[[2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5/c1-3-28-13-7-5-12(6-8-13)24-17-16(21-22-24)18(27)23(11-20-17)10-14(25)19-9-15(26)29-4-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBVFCHVAZNMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC(=O)OCC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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